molecular formula C12H24N2O3 B6220136 tert-butyl 6-amino-3,3-dimethyl-1,4-oxazepane-4-carboxylate CAS No. 2770359-70-9

tert-butyl 6-amino-3,3-dimethyl-1,4-oxazepane-4-carboxylate

Cat. No.: B6220136
CAS No.: 2770359-70-9
M. Wt: 244.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 6-amino-3,3-dimethyl-1,4-oxazepane-4-carboxylate (TBA-DMO) is a novel small-molecule inhibitor of the protein kinase C (PKC) family of enzymes. This compound has recently been identified as a potential therapeutic agent for the treatment of diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. The structure of TBA-DMO is shown in Figure 1.

Scientific Research Applications

Tert-butyl 6-amino-3,3-dimethyl-1,4-oxazepane-4-carboxylate has been studied in a variety of scientific research applications. In cell culture studies, this compound has been shown to inhibit the activity of the protein kinase C (PKC) family of enzymes, which are involved in the regulation of cell growth and differentiation. In animal studies, this compound has been shown to inhibit the growth of certain types of cancer cells in vivo. In addition, this compound has been studied in vitro for its potential to inhibit the growth of certain types of bacteria.

Mechanism of Action

Tert-butyl 6-amino-3,3-dimethyl-1,4-oxazepane-4-carboxylate inhibits the activity of the protein kinase C (PKC) family of enzymes by binding to the active site of the enzyme. This binding prevents the enzyme from phosphorylating its substrates, which leads to the inhibition of the enzyme’s activity.
Biochemical and Physiological Effects
This compound has been shown to inhibit the activity of the protein kinase C (PKC) family of enzymes, which are involved in the regulation of cell growth and differentiation. In cell culture studies, this compound has been shown to inhibit the growth of certain types of cancer cells. In animal studies, this compound has been shown to inhibit the growth of certain types of bacteria.

Advantages and Limitations for Lab Experiments

The main advantage of using tert-butyl 6-amino-3,3-dimethyl-1,4-oxazepane-4-carboxylate in lab experiments is its ability to selectively inhibit the activity of the protein kinase C (PKC) family of enzymes. This selective inhibition allows researchers to study the effects of PKC inhibition on cell growth and differentiation. However, one limitation of this compound is that it is not stable in aqueous solutions and must be stored in a dry, airtight container.

Future Directions

The potential applications of tert-butyl 6-amino-3,3-dimethyl-1,4-oxazepane-4-carboxylate are vast and the possibilities for further research are numerous. Some potential future directions for research include the development of more potent and selective inhibitors of the protein kinase C (PKC) family of enzymes, the exploration of other potential therapeutic applications of this compound, and the investigation of the biochemical and physiological effects of this compound on various cell types. Additionally, further research could be conducted to investigate the potential toxicity of this compound in vivo.

Synthesis Methods

Tert-butyl 6-amino-3,3-dimethyl-1,4-oxazepane-4-carboxylate can be synthesized using a three-step process. First, tert-butyl 6-amino-3,3-dimethyl-1,4-oxazepane (TBA-O) is synthesized by reacting tert-butyl bromide with 6-amino-3,3-dimethyl-1,4-oxazepane in a base-catalyzed reaction. Second, TBA-O is reacted with 4-chloro-2-nitrobenzoic acid to form this compound (this compound). Finally, this compound is purified using column chromatography.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 6-amino-3,3-dimethyl-1,4-oxazepane-4-carboxylate involves the reaction of tert-butyl 6-bromo-3,3-dimethyl-1,4-oxazepane-4-carboxylate with ammonia in the presence of a palladium catalyst.", "Starting Materials": [ "tert-butyl 6-bromo-3,3-dimethyl-1,4-oxazepane-4-carboxylate", "ammonia", "palladium catalyst" ], "Reaction": [ "Add tert-butyl 6-bromo-3,3-dimethyl-1,4-oxazepane-4-carboxylate and palladium catalyst to a reaction vessel", "Add ammonia to the reaction vessel", "Heat the reaction mixture to 100-120°C for 24 hours", "Cool the reaction mixture and filter off the palladium catalyst", "Concentrate the filtrate under reduced pressure", "Purify the resulting product by column chromatography to obtain tert-butyl 6-amino-3,3-dimethyl-1,4-oxazepane-4-carboxylate" ] }

2770359-70-9

Molecular Formula

C12H24N2O3

Molecular Weight

244.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.